N,N-dibenzyl-2-methyl-3-nitrobenzamide
Description
N,N-Dibenzyl-2-methyl-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position, a methyl group at the 2-position of the benzoyl ring, and two benzyl substituents on the amide nitrogen.
Properties
IUPAC Name |
N,N-dibenzyl-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-17-20(13-8-14-21(17)24(26)27)22(25)23(15-18-9-4-2-5-10-18)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQDWRKSIDYQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position, forming 2-methyl-3-nitrobenzamide.
Benzylation: The nitrated product is then subjected to benzylation. This involves the reaction of 2-methyl-3-nitrobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl groups on the nitrogen atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N,N-dibenzyl-2-methyl-3-nitrobenzamide can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions. For example, the benzyl groups can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 2-methyl-3-nitrobenzoic acid and dibenzylamine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N,N-dibenzyl-2-methyl-3-aminobenzamide.
Substitution: N,N-dialkyl-2-methyl-3-nitrobenzamide.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and dibenzylamine.
Scientific Research Applications
Chemistry: N,N-dibenzyl-2-methyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may serve as a model compound to investigate the interactions of nitrobenzamides with biological macromolecules.
Medicine: While specific medicinal applications of this compound are not well-documented, compounds with similar structures have been explored for their potential as antimicrobial and anticancer agents. Further research could reveal its potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-methyl-3-nitrobenzamide is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl groups may facilitate the compound’s interaction with hydrophobic regions of biological membranes or proteins. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The position of the nitro group (3- vs. 4-) and the nature of the N-substituents significantly influence reactivity. For instance, 3-nitro derivatives (e.g., N,N-dibenzyl-2-methyl-3-nitrobenzamide) may exhibit different electronic effects compared to 4-nitro analogs like N-(3-chlorophenethyl)-4-nitrobenzamide due to meta-directing vs. para-directing properties .
- Synthetic Flexibility : The synthesis of N,N-dibenzyl derivatives likely follows a route analogous to and , where benzoyl chlorides react with amines (e.g., dibenzylamine) under mild conditions .
Physicochemical and Crystallographic Comparisons
Table 2: Crystallographic and Spectroscopic Data
Key Observations :
- Crystal Packing : The presence of bulky N,N-dibenzyl groups in the target compound may lead to distinct crystal packing compared to smaller substituents (e.g., hydroxy-tert-butyl in ). Steric hindrance from dibenzyl groups could reduce crystallinity or alter solubility .
- Spectroscopic Trends : Nitro groups (~1520 cm⁻¹ in IR) and benzyl protons (~7.2–7.4 ppm in ¹H NMR) are characteristic across analogs. The methyl group at the 2-position in the target compound would split aromatic proton signals, as seen in ’s 3-methyl derivative .
Functional and Application-Based Comparisons
- Catalytic Applications : N,O-bidentate directing groups in ’s compound enable metal-catalyzed C–H functionalization. The dibenzyl groups in the target compound may similarly coordinate metals but with enhanced steric control .
- Thermal Stability: Nitro groups generally increase thermal stability. The target compound’s melting point is expected to exceed that of non-nitro analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (mp ~120–130°C inferred from similar compounds) .
Biological Activity
N,N-dibenzyl-2-methyl-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes findings from various studies, highlighting its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
This compound features a nitro group attached to a benzamide moiety with dibenzyl and methyl substitutions. The chemical structure can be represented as follows:
This structure is significant because the presence of the nitro group and the dibenzyl moiety can influence its interaction with biological targets.
Neuroprotective Effects
Recent studies have shown that compounds similar to this compound exhibit neuroprotective properties, particularly against Alzheimer's disease (AD) pathways. For instance, derivatives containing dibenzyl fragments have been evaluated for their ability to inhibit key enzymes involved in AD, such as acetylcholinesterase (AChE) and β-secretase (BACE-1) .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 9.2 |
| 6,7-dimethoxychromone - DBMA | AChE | 3.5 |
| Naphthoquinone derivative | MAO B | 7.7 |
The inhibition of AChE is particularly relevant as it may enhance cholinergic neurotransmission, which is often impaired in AD patients.
Antioxidant Properties
In addition to enzyme inhibition, this compound has been investigated for its antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in neuronal cells . This activity contributes to their neuroprotective effects by potentially preventing neuronal damage associated with oxidative stress.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of AChE and BACE-1, which are critical in the pathogenesis of AD.
- Neurogenic Properties : Molecular dynamics simulations suggest that this compound may promote neuronal regeneration by interacting with sigma receptors, which are implicated in neuroprotection .
- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it may mitigate oxidative damage to neurons.
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds in preclinical models:
- Study on Neuroprotection : A study demonstrated that a derivative of this compound improved cognitive function in animal models of AD by reducing amyloid plaque formation and enhancing synaptic plasticity .
- Antioxidant Efficacy : In vitro assays showed that compounds with similar structures reduced lipid peroxidation levels significantly compared to controls, indicating strong antioxidant activity .
Q & A
Q. What are the critical considerations in synthesizing N,N-dibenzyl-2-methyl-3-nitrobenzamide to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Nitration : Introduce the nitro group to the benzamide core under controlled acidic conditions (e.g., H₂SO₄/HNO₃) at 0–5°C to prevent over-nitration .
- Amide Coupling : React 2-methyl-3-nitrobenzoyl chloride (precursor) with dibenzylamine in the presence of a base (e.g., Et₃N) to form the N,N-dibenzyl substituents. Solvent choice (e.g., dichloromethane) and slow addition of reagents minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures purity. Monitor via TLC and HPLC .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dibenzyl groups at ~4.5 ppm for benzylic protons; nitro group deshielding adjacent carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 407.16) and fragmentation patterns .
- HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .
Q. How can researchers optimize reaction conditions to minimize by-products during amide formation?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent thermal decomposition .
- Stoichiometry : Use a 10–20% excess of dibenzylamine to drive the reaction to completion .
- Coupling Agents : Consider using HOBt/DCC for milder conditions if the amine is sterically hindered .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from ethanol/dichloromethane (1:1).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data.
- Refinement : Apply SHELXL for structural refinement; analyze torsion angles to confirm steric effects from dibenzyl groups .
Q. What strategies address conflicting spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of dibenzyl groups) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-31G*) predictions to validate assignments .
- 2D NMR : HSQC and HMBC correlations resolve overlapping signals .
Q. How can computational methods predict the reactivity of the nitro group in further functionalization?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electron-deficient sites (e.g., nitro group as a strong electron-withdrawing group) .
- Electrostatic Potential Maps : Visualize regions susceptible to nucleophilic attack (e.g., meta to nitro) .
- Kinetic Studies : Simulate transition states for reduction (e.g., catalytic hydrogenation to amine) using Gaussian or ORCA software .
Q. What are the challenges in studying the biological activity of this compound, and how can they be mitigated?
- Methodological Answer :
- Solubility : Use DMSO for in vitro assays but confirm absence of solvent interference via control experiments .
- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes + NADPH) to evaluate degradation pathways .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing nitro with cyano) and compare bioactivity using standardized assays (e.g., antimicrobial disk diffusion) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and experimental UV-Vis spectra?
- Methodological Answer :
- Solvent Effects : Recalculate TD-DFT spectra with explicit solvent models (e.g., IEF-PCM for ethanol) .
- Conformational Sampling : Use molecular dynamics (MD) to simulate ensemble-averaged spectra .
- Experimental Validation : Compare with data from multiple instruments (e.g., diode array vs. monochromator-based detectors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
